molecular formula C17H16N2O6 B4558367 propan-2-yl (Z)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate

propan-2-yl (Z)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate

Cat. No.: B4558367
M. Wt: 344.32 g/mol
InChI Key: MLDIZOBDEKCDAO-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propan-2-yl (Z)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate is a synthetic organic compound that features a furan ring, a nitrophenyl group, and an enoate ester

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl (Z)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate typically involves the following steps:

    Formation of the Furan-2-carbonylamino Intermediate: This step involves the reaction of furan-2-carboxylic acid with an appropriate amine to form the furan-2-carbonylamino intermediate.

    Coupling with 4-Nitrophenylacetic Acid: The intermediate is then coupled with 4-nitrophenylacetic acid under suitable conditions to form the desired product.

    Esterification: The final step involves the esterification of the product with isopropanol to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (Z)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products

    Oxidation: Oxidized derivatives of the furan and nitrophenyl groups.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of propan-2-yl (Z)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl (Z)-2-(furan-2-carbonylamino)-3-phenylprop-2-enoate: Similar structure but lacks the nitro group.

    Propan-2-yl (Z)-2-(furan-2-carbonylamino)-3-(4-methylphenyl)prop-2-enoate: Similar structure but has a methyl group instead of a nitro group.

Uniqueness

Propan-2-yl (Z)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate is unique due to the presence of the nitro group, which can impart distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.

Properties

IUPAC Name

propan-2-yl (Z)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c1-11(2)25-17(21)14(18-16(20)15-4-3-9-24-15)10-12-5-7-13(8-6-12)19(22)23/h3-11H,1-2H3,(H,18,20)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDIZOBDEKCDAO-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)/C(=C/C1=CC=C(C=C1)[N+](=O)[O-])/NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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propan-2-yl (Z)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate
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propan-2-yl (Z)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate
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propan-2-yl (Z)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate
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propan-2-yl (Z)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate
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propan-2-yl (Z)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate
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propan-2-yl (Z)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate

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